molecular formula C19H19ClFN5O B2477214 2-(2-chloro-6-fluorophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1797954-39-2

2-(2-chloro-6-fluorophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No. B2477214
CAS RN: 1797954-39-2
M. Wt: 387.84
InChI Key: XTBPQNDFLUZTKX-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H19ClFN5O and its molecular weight is 387.84. The purity is usually 95%.
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Scientific Research Applications

Pharmacophoric Groups and Drug Design

The molecule 2-(2-chloro-6-fluorophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acetamide showcases structural components that are characteristic of pharmacophoric groups, crucial in the design of certain drugs. Studies have shown that arylalkyl substituents, like the ones present in the given molecule, can improve the potency and selectivity of binding affinity at D(2)-like receptors. This underlines the importance of such structures in creating effective antipsychotic agents (Sikazwe et al., 2009). Additionally, piperidine alkaloids, a component of the molecular structure, have gained significant interest in drug research due to their diverse therapeutic applications, paving the way for implanting this nucleus in various pharmacophores to create drugs with new therapeutic profiles (Singh et al., 2021).

Metabolic Pathways and Drug Interactions

The molecule also contains elements that are subject to metabolic pathways crucial for understanding drug interactions, particularly involving cytochrome P450 enzymes. Understanding the contributions of various CYP isoforms to drug metabolism is important for predicting potential drug-drug interactions. The selectivity of inhibitors for these enzymes plays a critical role in deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011). Additionally, studies on arylpiperazine derivatives, which are part of the molecule's structure, highlight the metabolic processes including N-dealkylation to 1-aryl-piperazines, and their extensive distribution in tissues like the brain. This underlines the significance of understanding the metabolic pathways and the potential role of metabolites in the pharmacological actions of the parent compound (Caccia, 2007).

Environmental Impact and Adsorption Studies

Additionally, components of the molecule, like acetamide, have been studied for their environmental impact, especially their presence in water and potential toxicity. Comprehensive reviews on adsorption studies, particularly focusing on acetaminophen, a compound structurally similar to acetamide, shed light on the methods and efficiencies of adsorptive elimination of such compounds from water. This highlights the broader environmental implications and the significance of understanding and mitigating the potential environmental impact of such compounds (Igwegbe et al., 2021).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN5O/c20-15-2-1-3-16(21)14(15)10-18(27)25-12-13-4-8-26(9-5-13)19-17(11-22)23-6-7-24-19/h1-3,6-7,13H,4-5,8-10,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBPQNDFLUZTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.